2-(2,4-Difluorophenyl)pyridine
Description
Contextualizing 2-(2,4-Difluorophenyl)pyridine within the Broader Field of Arylpyridines
Arylpyridines are a class of organic compounds that feature a pyridine (B92270) ring attached to an aryl group. This structural motif is a cornerstone in many areas of chemistry due to the combined electronic properties of the electron-deficient pyridine ring and the electron-rich aryl group. The compound this compound is a specific derivative where the aryl group is a 2,4-difluorophenyl substituent. ossila.com This particular arrangement allows for its use as a bidentate ligand in coordination chemistry, where it can coordinate to a metal center through the nitrogen atom of the pyridine ring and a carbon atom of the phenyl ring. The presence of the difluorophenyl group significantly modulates the electronic and steric properties of the ligand, influencing the characteristics of the resulting metal complexes. ossila.comossila.com
Significance of Fluorine Substitution in Aromatic Heterocycles for Research
The introduction of fluorine atoms into aromatic heterocycles, such as in this compound, imparts unique properties that are highly advantageous in research. chim.ittandfonline.com Fluorine is the most electronegative element, and its substitution can lead to profound changes in a molecule's physical, chemical, and biological properties. nih.govchim.itresearchgate.net
Key effects of fluorine substitution include:
Modulation of Electronic Properties: The strong electron-withdrawing nature of fluorine can significantly alter the electron density of the aromatic system, influencing reactivity and intermolecular interactions. chim.it In the context of this compound, the fluorine atoms lower the energy levels of the molecular orbitals, which can be beneficial in applications like optoelectronics and photocatalysis. ossila.comossila.com
Increased Lipophilicity: The incorporation of fluorine can enhance a molecule's lipophilicity, which is its ability to dissolve in fats, oils, and non-polar solvents. ossila.com This property is particularly important in medicinal chemistry as it can improve a drug's ability to cross cell membranes. tandfonline.comchim.it
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation. tandfonline.com This can increase the half-life of a drug in the body, leading to improved therapeutic efficacy.
Conformational Control: The size and electrostatic properties of fluorine can influence the preferred conformation of a molecule, which can be critical for its interaction with biological targets or for the assembly of materials with specific properties. chim.it
Overview of Key Research Areas for this compound
The unique characteristics of this compound have led to its exploration in several key areas of chemical research.
Ligand Design and Coordination Chemistry
As a cyclometalating ligand, this compound readily forms stable complexes with a variety of transition metals, including iridium(III) and platinum(II). ossila.comacs.orgresearchgate.netrsc.org The nitrogen atom of the pyridine and a carbon atom from the difluorophenyl ring coordinate to the metal center, forming a five-membered ring that enhances the stability of the complex. ossila.comossila.com The electron-withdrawing fluorine atoms on the phenyl ring modulate the electronic properties of the resulting metal complexes, influencing their photophysical and electrochemical behavior. acs.orgresearchgate.net This tunability is a key aspect of its utility in designing functional coordination compounds. nih.gov
Catalysis and Photocatalysis
Complexes containing the this compound ligand have shown significant promise as catalysts and photocatalysts. ossila.comossila.comalfachemic.com Iridium(III) complexes, in particular, are effective photosensitizers in photoredox catalysis. ossila.comrsc.org Upon irradiation with visible light, these complexes can reach an excited state and initiate single-electron transfer processes, enabling a wide range of chemical transformations. ossila.comalfachemic.com These reactions include decarboxylative arylations and the trifluoromethylation of arenes. alfachemic.com Furthermore, iridium complexes with this ligand have been investigated for their potential in water splitting to produce hydrogen. ossila.comrsc.org
Luminescent Materials and Optoelectronic Applications
The photophysical properties of metal complexes derived from this compound make them highly suitable for applications in luminescent materials and optoelectronics. ossila.comossila.comrsc.orgacs.orgnih.gov The fluorine substituents have a notable effect, often leading to a blue-shift in the emission spectrum and an increase in the photoluminescence quantum yield. ossila.comacs.org These properties are highly desirable for the development of organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LECs). ossila.comacs.org Iridium(III) and osmium(II) complexes incorporating this ligand have been synthesized and their luminescent properties studied, demonstrating their potential as phosphorescent emitters in various optoelectronic devices. acs.orgnih.govrsc.orgchinesechemsoc.org
Table 1: Photophysical Properties of Selected Iridium(III) Complexes with this compound
| Complex | Emission Wavelength (nm) | Photoluminescence Quantum Yield (%) | Reference |
| Ir(dfppy)₂(pidpyH) | 582 (in CH₂Cl₂ with TFA) | Not Reported | rsc.org |
| [Ir(dfppy)₂(btz)]PF₆ | 454 & 483 | 4.3 | rsc.org |
| Ir(F₂-ppy)₂(pc) | 560 | Not Reported | nih.gov |
Note: dfppy = this compound; pidpyH = 2,2’-(2-phenyl-1H-imidazole-4,5-diyl)dipyridine; btz (B1192422) = 1,1′-dibenzyl-4,4′-bi-1,2,3-triazolyl; F₂-ppy = this compound; pc = 3-(2-pyridinyl)coumarin. The emission properties can be influenced by the ancillary ligands and the solvent environment.
Medicinal Chemistry and Biological Activity Research
The structural features of this compound and its derivatives have also attracted attention in the field of medicinal chemistry. ossila.comsmolecule.com The presence of fluorine can enhance biological activity and improve pharmacokinetic properties. ossila.comtandfonline.com For instance, a derivative, 2-(2,4-difluorophenyl)-5-fluoropyridine, has shown preclinical effectiveness against visceral leishmaniasis, with the increased lipophilicity due to the fluorine atoms contributing to its potency. ossila.com Additionally, copper(II) complexes of this compound have been synthesized and investigated for their potential antibacterial and enzyme inhibition activities. researchgate.net Derivatives like 5-Bromo-2-(2,4-difluorophenyl)pyridine are being explored as lead compounds in drug discovery for potential anticancer and antimicrobial applications. smolecule.com
Structure
2D Structure
Properties
IUPAC Name |
2-(2,4-difluorophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2N/c12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSABEFIRGJISFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460401 | |
| Record name | 2-(2,4-Difluorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
391604-55-0 | |
| Record name | 2-(2,4-Difluorophenyl)pyridine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID80460401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,4-Difluorophenyl)pyridine | |
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Synthesis and Derivatization Strategies for 2 2,4 Difluorophenyl Pyridine
Synthetic Methodologies for the Core 2-(2,4-Difluorophenyl)pyridine Scaffold
The creation of the foundational this compound structure is primarily achieved through advanced cross-coupling reactions, with a focus on methods that ensure high regioselectivity.
Suzuki-Miyaura Cross-Coupling Reactions in Synthesis
The Suzuki-Miyaura cross-coupling is a cornerstone for the synthesis of 2-arylpyridines, including this compound. nih.gov This reaction typically involves the coupling of a pyridine (B92270) derivative with an arylboronic acid in the presence of a palladium catalyst. nih.gov Research has shown that pyridine-2-sulfonyl fluoride (B91410) can be effectively coupled with various hetero(aryl) boronic acids and their pinacol (B44631) esters to generate 2-arylpyridines. nih.gov
Key to the success of these reactions is the optimization of the catalytic system and reaction conditions. Studies have demonstrated that Pd(dppf)Cl₂ is an effective catalyst for this transformation. nih.gov The reactions can proceed at temperatures ranging from 65 to 100 °C, often in the presence of water and oxygen, yielding modest to good results (5%–89%). nih.govclaremont.edu The choice of ligand is also critical; for instance, bulky dialkylphosphinobiaryl ligands have shown high stability and activity in coupling heteroaryl halides with heteroaryl boronic acids. acs.org
| Reactants | Catalyst | Conditions | Yield |
| Pyridine-2-sulfonyl fluoride, Hetero(aryl) boronic acids/esters | Pd(dppf)Cl₂ | 65-100 °C, presence of water and oxygen | 5-89% nih.govclaremont.edu |
| 4-chloroanisole, 2,6-difluorophenylboronic acid | Palladium precatalyst with XPhos ligand | Room temperature, THF/K₃PO₄ solution | 93% acs.org |
| Halide-substituted pyridyl-sulfonyl fluoride | Palladium catalyst with RuPhos ligand | Not specified | Not specified claremont.edu |
Regioselective Synthesis Approaches
Achieving regioselectivity—the control of where chemical bonds are formed—is a significant challenge in the synthesis of substituted pyridines. For 2-arylpyridines, this means ensuring the aryl group attaches specifically at the C-2 position of the pyridine ring.
One strategy involves the ring transformation of functionalized 2H-pyran-2-ones with benzamide, catalyzed by a base like sodium hydroxide (B78521) in DMSO, to regioselectively yield 2,6-diarylpyridines. rsc.orgscispace.com Another modern approach to achieve C-4 alkylation of pyridines with high regioselectivity is the use of a maleate-derived blocking group. This method allows for controlled Minisci-type decarboxylative alkylation at the C-4 position, preventing overalkylation and the formation of regioisomeric mixtures. chemrxiv.orgchemrxiv.org This strategy points to a shift from late-stage to early-stage functionalization of the pyridine core. chemrxiv.org
Synthesis of Substituted this compound Derivatives
Building upon the core this compound scaffold, various derivatives can be synthesized by introducing additional functional groups to the pyridine ring or by transforming the pyridine ring itself.
Fluorinated and Methylated Analogues
2-(2,4-Difluorophenyl)-5-fluoropyridine: The synthesis of fluorinated pyridine derivatives often involves halogen exchange reactions. For instance, 2,5-dichloropyridine (B42133) can be converted to 2,5-dibromopyridine (B19318) and then methylated to produce 2,5-difluoropyridine. google.com Another general method for preparing fluorinated pyridines involves reacting a chlorine-containing pyridine derivative with an alkali-metal fluoride, such as potassium fluoride, at elevated temperatures in a solvent mixture. googleapis.com This process is particularly effective for replacing chlorine atoms at the 2-, 4-, and/or 6-positions of the pyridine ring. googleapis.com
2-(2,4-Difluorophenyl)-5-methylpyridine: This derivative is a difluorinated heterocyclic compound that can be used as a cyclometalating ligand in the synthesis of metal-ligand complexes for applications in photoredox reactions. ossila.com The synthesis can be approached by starting with a methylated pyridine precursor. For example, 2-amino-5-methylpyridine (B29535) can be converted to 2-hydroxy-5-methylpyridine, which is then transformed into a triflate derivative. orgsyn.org This triflate can subsequently undergo a Suzuki-Miyaura coupling with (2,4-difluorophenyl)boronic acid to yield the target compound. Another route involves the chlorination of 5-methyl-2(1H)-pyridone to produce 2-chloro-5-methylpyridine, a key intermediate that can be coupled with the arylboronic acid. google.com
Thiophene-Based 2-Arylpyridines
A novel synthetic strategy known as "skeletal editing" allows for the transformation of the pyridine ring in 2-arylpyridines into a thiophene (B33073) ring. nih.govresearchgate.net This process involves a formal [4+1] reaction where the 2-arylpyridine is first converted into a ring-opened aza-triene Zincke ketone structure. nih.govresearchgate.net Subsequent treatment with elemental sulfur leads directly to the formation of 2-aroylthiophene products. nih.govresearchgate.net This method provides a direct way to convert electron-deficient pyridines into electron-rich thiophene-2-carbaldehydes. synthical.comchemrxiv.org The unique amphiphilic reactivity of elemental sulfur facilitates the cyclization under mild conditions. nih.govresearchgate.net
Derivatives with Modified Pyridine Ring Substitutions
The functionalization of the this compound scaffold can be achieved by introducing a variety of substituents onto the pyridine ring. Traditional methods like the Hantzsch, Chichibabin, and Bohlmann–Rahtz syntheses have been used to create polysubstituted pyridines, though introducing electron-withdrawing groups can be challenging. nih.gov
More recent methods involve the remodeling of other heterocyclic skeletons. For example, (aza)indole and benzofuran (B130515) skeletons can be cleaved and rearranged to form highly functionalized pyridine analogs. nih.gov This ring cleavage reaction can be performed with various β-ketoesters/sulfones to introduce diverse functional groups onto the pyridine core. nih.gov Additionally, heteroleptic iridium(III) complexes have been synthesized using this compound as a ligand, demonstrating its utility in coordination chemistry. rsc.org
Advanced Synthetic Considerations for this compound
The efficient synthesis and purification of this compound are crucial for its application in various fields, including materials science and pharmaceuticals. nbinno.com Advanced synthetic strategies focus on optimizing reaction conditions and employing effective purification techniques to ensure high yield and purity.
Solvent Effects and Reaction Conditions
The synthesis of this compound and its derivatives often involves cross-coupling reactions, such as Suzuki or Negishi couplings, where the choice of solvent and reaction parameters is critical for success. orgsyn.orgorgsyn.org
The selection of a suitable solvent system is paramount as it influences reactant solubility, catalyst stability and activity, and reaction kinetics. In palladium-catalyzed cross-coupling reactions like the Suzuki coupling, a mixture of solvents is often employed. For instance, the synthesis of a related trifluoromethyl-substituted analogue uses a biphasic system of benzene (B151609) and ethanol (B145695) with an aqueous sodium carbonate solution. orgsyn.org This setup facilitates the dissolution of both the organic substrates and the inorganic base, which is essential for the catalytic cycle.
In Negishi couplings, which couple organozinc compounds with organohalides, ethereal solvents like tetrahydrofuran (B95107) (THF) or 1,4-dioxane (B91453) are common. researchgate.netnih.gov The choice of solvent can affect the stability and reactivity of the organozinc reagent. nih.gov The structure of the alkylzinc reagents and the solvent used for their preparation have a pronounced effect on their stability and reactivity. nih.gov Furthermore, additives can dramatically alter the reaction outcome. For example, the addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) has been shown to improve reaction yields and control stereoselectivity in certain Negishi couplings. nih.gov
The reaction conditions, including the catalyst, temperature, and nature of the reactants, are meticulously controlled to maximize yield and minimize side products. Palladium catalysts, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are frequently used. orgsyn.orgorganic-chemistry.org The choice of ligand on the palladium catalyst can influence the stereochemical outcome of the reaction. nih.gov Temperature also plays a significant role; for example, a Suzuki coupling for a similar compound is conducted at a reflux temperature of 70–75 °C for an extended period to ensure the reaction goes to completion. orgsyn.org
Table 1: Influence of Solvents and Conditions on Aryl-Pyridine Cross-Coupling Reactions
| Reaction Type | Solvent System | Catalyst/Ligand | Temperature | Key Observations |
|---|---|---|---|---|
| Suzuki Coupling | Benzene/Ethanol/Aqueous Na₂CO₃ | Pd(PPh₃)₄ | 70-75 °C | Biphasic system allows for dissolution of both organic and inorganic reagents. orgsyn.org |
| Negishi Coupling | Tetrahydrofuran (THF) | PdCl₂(PPh₃)₂ / TMEDA | Room Temp. to Reflux | Solvent choice impacts organozinc reagent stability; TMEDA can improve yield and selectivity. nih.govnih.gov |
| Negishi Coupling | 1,4-Dioxane | Pd(dba)₂ / DPPF | 80-120 °C | Effective for coupling with (difluoromethyl)zinc reagents. researchgate.net |
| Nucleophilic Substitution | Dimethylformamide (DMF) | K₂CO₃ (Base) | Reflux | Used for reactions involving highly fluorinated pyridine rings like pentafluoropyridine. researchgate.net |
Purification Techniques
The purification of this compound from the crude reaction mixture is essential to remove unreacted starting materials, catalyst residues, and byproducts. A multi-step approach combining extraction, chromatography, and recrystallization is typically employed. orgsyn.orgorgsyn.org
Initially, a liquid-liquid extraction is performed. After the reaction, the mixture is cooled and diluted with water and an organic solvent, such as dichloromethane (B109758) (DCM). The organic layer, containing the product, is separated, washed with water and then brine to remove water-soluble impurities and salts. orgsyn.org
For more rigorous purification, column chromatography is a standard method. The crude product is passed through a pad of silica (B1680970) gel, which separates compounds based on their polarity. orgsyn.org This step is effective in removing palladium catalyst residues and other polar impurities. The selection of the eluent (solvent system) is critical for achieving good separation.
The final step in purification is often recrystallization, a technique that relies on the principle that the solubility of a compound in a solvent increases with temperature. libretexts.org The crude product is dissolved in a hot solvent or solvent mixture, and upon slow cooling, the desired compound crystallizes out, leaving impurities behind in the solution. libretexts.org Common solvents for the recrystallization of pyridine derivatives include hexane, ethanol, or mixtures like dichloromethane/methanol or acetone/pentane. orgsyn.orgmdpi.comrsc.org The choice of solvent is crucial; an ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures. The purity of the final crystalline product can be confirmed by techniques such as melting point determination. libretexts.org For some pyridine derivatives, distillation after treatment with an alkali metal compound can also be an effective method for obtaining a high-purity product. google.com
Table 2: Summary of Purification Techniques for this compound and Analogues
| Technique | Description | Purpose | Common Solvents/Materials |
|---|---|---|---|
| Liquid-Liquid Extraction | Partitioning of the product between two immiscible liquid phases (aqueous and organic). | Initial removal of water-soluble impurities, salts, and inorganic reagents. | Dichloromethane (DCM), Water, Brine. orgsyn.org |
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase (silica gel). | Removal of catalyst residues and byproducts with different polarities. | Silica Gel, Dichloromethane/Hexane mixtures. rsc.org |
| Recrystallization | Dissolving the impure solid in a hot solvent and allowing it to crystallize upon cooling. | Final purification to obtain a highly pure crystalline product. libretexts.org | Hexane, Ethanol, Acetone/Pentane, Methanol/Dichloromethane. orgsyn.orgmdpi.com |
| Distillation | Separation of components based on differences in boiling points. | Can be used for high-purity separation, sometimes after chemical treatment. google.com | N/A |
Coordination Chemistry and Complexation of 2 2,4 Difluorophenyl Pyridine
Ligand Properties and Coordination Modes
The coordination behavior of 2-(2,4-Difluorophenyl)pyridine is dominated by its ability to act as a bidentate ligand, engaging metal centers through both the nitrogen atom of the pyridine (B92270) ring and a carbon atom of the difluorophenyl ring. This dual coordination is a hallmark of cyclometalating ligands.
Cyclometalating Ligand Behavior (C^N-type)
The most prevalent coordination mode of this compound is as a monoanionic bidentate C^N-type cyclometalating ligand. In this arrangement, the nitrogen atom of the pyridine ring coordinates to the metal center, and an ortho C-H bond on the difluorophenyl ring is cleaved, leading to the formation of a direct metal-carbon bond. This creates a stable five-membered chelate ring, a structural motif that is fundamental to the stability and photophysical properties of the resulting complexes. This C^N coordination is characteristic of numerous iridium(III) and platinum(II) complexes.
Chelating Ligand Functionality
While the C^N cyclometalation is the most extensively studied chelating behavior of this compound, its broader chelating functionality is largely expressed through this very mode. The formation of the five-membered ring through the simultaneous coordination of the pyridyl nitrogen and the phenyl carbon is a classic example of chelation, which imparts significant thermodynamic and kinetic stability to the resulting metal complexes. While theoretically possible for the ligand to coordinate in a non-cyclometalated bidentate fashion under specific steric or electronic conditions, the vast majority of reported complexes utilize the C^N cyclometalating chelation.
Influence of Fluorine Substituents on Ligand Properties
The introduction of two fluorine atoms at the 2- and 4-positions of the phenyl ring has a profound impact on the electronic properties of the this compound ligand. Fluorine is a highly electronegative element, and its presence leads to a significant inductive electron-withdrawing effect. This effect lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the ligand.
This modulation of the frontier orbital energies has several important consequences for the resulting metal complexes. The lowered HOMO and LUMO levels can influence the color of the emitted light in phosphorescent complexes, often leading to a blue-shift in the emission wavelength compared to non-fluorinated analogues. Furthermore, the strong electron-withdrawing nature of the fluorine atoms can enhance the oxidative stability of the complexes.
Formation of Metal Complexes
The robust C^N cyclometalating ability of this compound makes it an excellent ligand for the synthesis of stable transition metal complexes, particularly with d-block elements like iridium and platinum.
Iridium(III) Complexes
A vast number of octahedral iridium(III) complexes incorporating the this compound ligand have been synthesized and characterized. These complexes typically have the general formula [Ir(C^N)2(L^L)]n+, where C^N represents the cyclometalated this compound ligand and L^L is an ancillary ligand, which can be a neutral bidentate ligand (like a bipyridine or a phenanthroline) or another anionic bidentate ligand (like a picolinate (B1231196) or an acetylacetonate).
The synthesis of these complexes often proceeds via a chloro-bridged iridium dimer, [(C^N)2Ir(μ-Cl)]2, which is then reacted with the desired ancillary ligand. The resulting complexes are often highly phosphorescent, with emission colors ranging from blue to green, and have been extensively investigated for their potential use as emitters in OLEDs. The high phosphorescence quantum yields and tunable emission properties are a direct consequence of the strong spin-orbit coupling induced by the heavy iridium atom and the electronic properties of the cyclometalating and ancillary ligands.
| Complex | Ancillary Ligand (L^L) | Emission Wavelength (λem) [nm] | Photoluminescence Quantum Yield (Φ) | Excited-State Lifetime (τ) [μs] |
|---|---|---|---|---|
| [Ir(dfppy)₂(pbi)] | 2-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol | 525 | 0.23 | 1.1 |
| [Ir(dfppy)₂(pic)] | Picolinate | 470, 498 | - | - |
| [Ir(dfppy)₂(bpy)]PF₆ | 2,2'-Bipyridine | 476, 505 | 0.38 | 1.5 |
| [Ir(dfppy)₂(fppz)] | 1-(4-fluorophenyl)pyrazole | 468 | 0.54 | - |
Platinum(II) Complexes
Square planar platinum(II) complexes featuring the this compound ligand have also been synthesized and studied, although to a lesser extent than their iridium(III) counterparts. Similar to the iridium complexes, the this compound ligand typically acts as a C^N cyclometalating ligand. These complexes often take the form of [Pt(C^N)(L^X)], where L^X represents an ancillary ligand, which can be, for example, a picolinate or an acetylacetonate.
The synthesis of these complexes can be achieved by reacting a platinum(II) precursor, such as K2PtCl4, with the this compound ligand, followed by the introduction of the ancillary ligand. Platinum(II) complexes with this ligand also exhibit phosphorescence, and their photophysical properties can be tuned by modifying the ancillary ligand. These complexes are of interest for their potential applications in OLEDs and as probes in bioimaging.
| Complex | Ancillary Ligand (L^X) | Emission Wavelength (λem) [nm] | Photoluminescence Quantum Yield (Φ) |
|---|---|---|---|
| [Pt(dfppy)(pic)] | Picolinate | 466, 495 | 0.11 |
| [Pt(dfppy)(acac)] | Acetylacetonate | 460, 490 | 0.25 |
Copper(I) and Copper(II) Complexes
The ligand this compound, abbreviated as dfpy, demonstrates versatile coordinating capabilities, particularly with copper ions. Research has led to the successful synthesis and characterization of copper(II) complexes involving this ligand. A notable example is the copper(II) complex with the formula [CuCl₂ (dfpy)₂]. researchgate.net This compound is synthesized through the reaction of this compound with copper(II) chloride.
In the solid state, the [CuCl₂(dfpy)₂] complex features a four-coordinated Cu(II) ion. researchgate.net The central copper atom is bound to the nitrogen atoms of two this compound ligands and two chloride ions. researchgate.net This coordination results in a square planar geometry around the Cu(II) center, with the copper ion situated on a crystallographic inversion center. researchgate.net While detailed studies on Cu(I) complexes with this specific ligand are less common in the provided literature, the general principles of copper coordination chemistry suggest that Cu(I) would likely form complexes with different geometries, such as tetrahedral or linear, depending on the stoichiometry and the other ligands present. The coordination of pyridine-based ligands to copper is a well-established area of inorganic chemistry, with the nitrogen atom acting as the primary donor site. mdpi.com
Structural Characterization of Coordination Compounds
For the copper(II) complex [CuCl₂(dfpy)₂], X-ray diffraction analysis revealed that it crystallizes in the triclinic space group P-1. researchgate.net The analysis confirmed the square planar coordination environment of the Cu(II) ion. The copper atom is located at an inversion center, which dictates the trans arrangement of the ligands. The this compound ligands coordinate to the copper center through their pyridine nitrogen atoms. The structural parameters, such as the distances between the copper ion and the coordinating nitrogen and chlorine atoms, are determined with high precision from the crystallographic data. Such structural determinations are crucial for understanding the electronic properties and potential applications of these complexes.
Table 1: Selected Crystallographic Data for [CuCl₂(dfpy)₂]
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| Coordination Geometry | Square Planar |
| Ligand Arrangement | Trans |
Spectroscopic methods are vital for characterizing the structural and electronic properties of coordination compounds in various states.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for characterizing the ligand framework in solution. While paramagnetic complexes like many Cu(II) compounds can lead to significant broadening or shifting of NMR signals, making analysis complex, NMR is routinely used for the diamagnetic starting ligand and for complexes of diamagnetic ions like Cu(I). nsf.gov For this compound complexes, changes in the chemical shifts of the pyridine and difluorophenyl protons upon coordination provide evidence of the metal-ligand interaction.
IR Spectroscopy: Infrared (IR) spectroscopy is used to identify the vibrational modes of the complex. The experimental FT-IR spectrum of the [CuCl₂(dfpy)₂] complex has been analyzed and compared with theoretical data from Density Functional Theory (DFT) calculations. researchgate.net Upon coordination of the this compound ligand to the copper center, shifts in the vibrational frequencies of the pyridine ring are observed. These shifts, particularly those associated with C=C and C=N stretching modes, are indicative of the nitrogen atom's involvement in coordination. The analysis helps to confirm the binding of the ligand to the metal ion.
Table 2: Key IR Spectral Data
| Compound/Complex | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| This compound | Pyridine ring vibrations | (Characteristic bands) |
| [CuCl₂(dfpy)₂] | Coordinated pyridine ring | (Shifted bands) |
UV-Vis Spectroscopy: Electronic absorption (UV-Vis) spectroscopy provides insights into the electronic transitions within the complex. The UV-Vis spectrum of a coordination complex typically shows bands arising from intra-ligand (π→π*) transitions, ligand-to-metal charge transfer (LMCT), and metal-to-ligand charge transfer (MLCT) transitions. mdpi.comresearchgate.net For the [CuCl₂(dfpy)₂] complex, the electronic transitions have been studied using time-dependent DFT (TD-DFT) methods to understand properties like HOMO-LUMO energies. researchgate.net The spectrum of such complexes helps in elucidating the coordination geometry and the nature of the metal-ligand bonding.
Table 3: UV-Vis Spectroscopic Data Summary
| Type of Transition | Typical Wavelength Region | Information Gained |
|---|---|---|
| Intra-ligand (π→π*) | < 300 nm | Electronic structure of the ligand |
| Charge Transfer (MLCT/LMCT) | 300 - 500 nm | Metal-ligand orbital interactions |
| d-d Transitions (for Cu(II)) | > 500 nm (Visible) | Geometry around the metal center |
Catalytic Applications of 2 2,4 Difluorophenyl Pyridine and Its Metal Complexes
Photoredox Catalysis
Complexes of 2-(2,4-difluorophenyl)pyridine, especially the iridium complex tris2-(2,4-difluorophenyl)pyridinato-C2,N, commonly known as Ir(Fppy)3, are powerful photoredox catalysts. These complexes can absorb visible light to reach a long-lived excited state, enabling them to participate in single-electron transfer (SET) processes with organic substrates under mild conditions. This reactivity has been harnessed for a variety of synthetic transformations.
Iridium(III) phenylpyridyl complexes, including those with this compound ligands, are workhorse catalysts in visible-light photoredox catalysis. Upon photoexcitation, these complexes can act as both potent oxidants and reductants, allowing them to mediate reactions through either oxidative or reductive quenching cycles. This dual nature enables a broad spectrum of chemical transformations that are often difficult to achieve through traditional thermal methods. The long-lived triplet excited state of these complexes is crucial for efficient bimolecular electron transfer processes, which initiate the desired chemical reactions.
While direct decarboxylative arylations using this compound complexes are not extensively documented, related transformations that generate radicals from carboxylic acid surrogates have been successfully demonstrated. For instance, a synergistic iridium photoredox and nickel cross-coupling catalysis has been developed for the α-arylation of N-trifluoroboratomethyl amino acids. In this process, a more complex iridium catalyst bearing a 2-(2,4-difluorophenyl)-5-trifluoromethylpyridine ligand, a derivative of this compound, is used. The excited iridium complex acts as a strong oxidant, facilitating a single-electron transfer from the N-trifluoroboratomethyl amino acid. This oxidation event leads to the formation of an α-amino radical through a process that is mechanistically akin to decarboxylation, which then participates in the nickel-catalyzed cross-coupling with an aryl halide to form a new C-C bond.
One of the most significant applications of iridium complexes of this compound is in the direct trifluoromethylation of arenes and heteroarenes. The catalyst Ir(Fppy)3 has been identified as particularly effective for the trifluoromethylation of six-membered rings, including simple benzene (B151609) derivatives and nitrogen-containing heterocycles like pyridines, pyrazines, and pyrimidines. The proposed mechanism involves the photoexcited iridium catalyst, [*Ir(Fppy)3], which reduces a trifluoromethyl source, such as trifluoromethanesulfonyl chloride (CF3SO2Cl). This single-electron transfer leads to the fragmentation of the reagent, generating a trifluoromethyl radical (•CF3). The highly reactive •CF3 radical then adds to the arene or heteroarene substrate. The resulting radical intermediate is subsequently oxidized by the [Ir(Fppy)3]+ species, regenerating the ground-state catalyst and forming a cation that, after deprotonation, yields the trifluoromethylated product. This method is valued for its operational simplicity and its applicability to complex molecules, including pharmaceuticals.
Table 1: Examples of Heteroarenes Trifluoromethylated using an Iridium Photocatalyst
| Substrate | Product Position of CF3 |
| Pyrazine | C-2 |
| Pyrimidine | C-4 |
| Pyridine (B92270) | C-4 |
| Pyrrole | C-2 |
| Indole | C-2 |
| Furan | C-2 |
| Thiophene (B33073) | C-2 |
| Thiazole | C-5 |
The application of this compound and its metal complexes in photoredox-catalyzed C-F alkenylation coupling reactions is not a well-documented area of research. While photoredox catalysis is a versatile tool for various coupling reactions, specific examples detailing the use of these particular catalysts for the activation of a C-F bond followed by coupling with an alkene are not readily found in the scientific literature.
Cyclometalated iridium(III) complexes featuring this compound as the cyclometalating ligand have been successfully employed as photosensitizers for the photocatalytic reduction of water to produce hydrogen. In these systems, the iridium complex absorbs visible light and initiates an electron transfer cascade. For example, the complex Ir(dfppy)2(pidpyH), where dfppy is the deprotonated form of this compound and pidpyH is 2,2′-(2-phenyl-1H-imidazole-4,5-diyl)dipyridine, has been shown to be an effective photosensitizer. When used in conjunction with a sacrificial electron donor and a water reduction catalyst, these complexes can achieve significant turnover numbers for hydrogen production. The efficiency of these systems highlights the potential of this compound-based complexes in artificial photosynthesis and renewable energy applications. bohrium.com
Table 2: Photocatalytic Hydrogen Evolution using Iridium Complexes with this compound Ligands
| Photosensitizer Complex | H2 Evolved (μmol) | Turnover Number (TON) |
| Ir(dfppy)2(pidpyH) | 512 | 102 |
| [Ir(dfppy)2(pidpy)] | 131 | 26 |
Conditions: Data obtained under specific experimental conditions as reported in the source literature. bohrium.com
C-H Activation and Functionalization
The this compound ligand plays a crucial role in directing and facilitating C-H activation and subsequent functionalization reactions. The pyridine nitrogen can act as a directing group, positioning a metal catalyst in proximity to specific C-H bonds on the phenyl ring or on a substrate. Furthermore, the electronic nature of the ligand can influence the reactivity of the metal center, promoting the cleavage of otherwise inert C-H bonds.
Transition metal complexes, including those of iridium and rhodium, can mediate the selective C-H activation of the pyridine ring itself. For instance, iridium complexes supported by a pincer ligand have been shown to selectively activate the C-H bond at the 2-position of pyridine. This process involves the coordination of the pyridine nitrogen to the metal center, which directs the oxidative addition of the adjacent C-H bond.
In the context of fluoroarenes, this compound has been a substrate of interest in studies of regioselective C-H and C-F bond functionalization. Magnesium(II) complexes, for example, have been used to achieve regioselective magnesiation at the C-3 position of the difluorophenyl ring via a Mg-H exchange. This demonstrates how the interplay between the directing pyridine group and the electronic effects of the fluorine substituents can control the site of C-H activation, allowing for predictable functionalization of the molecule.
Directed C-H Bond Activation
The pyridine moiety in this compound serves as an effective directing group in transition metal-catalyzed C-H bond activation. greyhoundchrom.comrsc.org This strategy involves the initial coordination of the pyridine nitrogen to a metal center, which then positions the metal in close proximity to the C-H bonds of the attached difluorophenyl ring. This chelation assistance lowers the activation energy for the cleavage of a specific C-H bond, typically at the ortho position of the phenyl ring, leading to the formation of a palladacycle or a similar metallacyclic intermediate. u-tokyo.ac.jp
This directed approach enables the functionalization of otherwise unreactive C-H bonds. greyhoundchrom.com For instance, palladium catalysts have been successfully used for the C-H (ethoxycarbonyl)difluoromethylthiolation of 2-phenylpyridine (B120327) derivatives. nih.gov In these reactions, the pyridine group directs the palladium catalyst to activate an ortho C-H bond on the phenyl ring, allowing for the introduction of the SCF₂CO₂Et group. nih.gov While this specific study did not use the 2,4-difluoro substituted variant, the principle remains the same. The reaction proceeds smoothly under relatively mild conditions, showcasing the power of the pyridine directing group. nih.gov
The general mechanism for such transformations involves:
Coordination of the pyridine nitrogen to the metal catalyst (e.g., Pd(II)).
Directed C-H bond cleavage via a concerted metalation-deprotonation (CMD) pathway to form a five-membered metallacycle.
Oxidative addition, migratory insertion, or reaction with an electrophile.
Reductive elimination to release the functionalized product and regenerate the active catalyst.
Research has demonstrated that this directing group strategy is compatible with various metal catalysts, including palladium, rhodium, and iridium, for a wide range of C-H functionalization reactions. greyhoundchrom.comrsc.org
Site Selectivity in C-H Activation
A significant challenge in C-H activation is controlling the site of functionalization, especially in molecules with multiple C-H bonds. nih.gov The use of directing groups like the pyridine in this compound is a powerful strategy to achieve high site selectivity. The chelation-assisted mechanism strongly favors the activation of the C-H bond ortho to the pyridine substituent on the phenyl ring, leading to the formation of a thermodynamically stable five-membered metallacycle.
In the case of this compound, the C-H bond at the C6 position of the difluorophenyl ring is preferentially activated. This selectivity is a result of the geometric constraints imposed by the directing pyridine group. Alternative C-H activation at other positions, such as the C3, C5, or the pyridine ring itself, would require the formation of less stable four- or six-membered metallacycles or overcome higher activation barriers.
Recent studies have shown that it is possible to override the intrinsic electronic preferences of a substrate by using a strong directing effect. nih.gov For example, a directive Nickel catalyst with a bifunctional ligand was able to achieve selective metalation at the C3–H bond of pyridines, overriding the intrinsic electronic activation at the C2 and C4 positions. nih.gov While this example focuses on the pyridine ring itself, it underscores the principle that catalyst and ligand design can precisely control the site of C-H activation. For substrates like this compound, the inherent directing ability of the pyridine ring consistently guides functionalization to the ortho-phenyl position.
The table below summarizes the outcomes of a palladium-catalyzed C-H functionalization reaction with various 2-phenylpyridine derivatives, illustrating the high site selectivity for the ortho-position of the phenyl ring. nih.gov
| Substrate | Product | Yield (%) | Selectivity |
|---|---|---|---|
| 2-Phenylpyridine | 2-(2-(SCF₂CO₂Et)phenyl)pyridine | 74 | Ortho-phenyl C-H |
| 2-(2-Fluorophenyl)pyridine | 2-(2-Fluoro-6-(SCF₂CO₂Et)phenyl)pyridine | 61 | Ortho-phenyl C-H |
| 2-(Naphthalen-2-yl)pyridine | 2-(3-(SCF₂CO₂Et)naphthalen-2-yl)pyridine | 87 | C3 of Naphthalene |
| Benzo[h]quinoline | 10-(SCF₂CO₂Et)benzo[h]quinoline | 80 | C10 |
This table presents data on the (ethoxycarbonyl)difluoromethylthiolation of various pyridine-containing aromatics, demonstrating the directing effect of the pyridine nitrogen in achieving site-selective C-H activation. nih.gov
Role of Metal-Ligand Charge Transfer (MLCT) in Catalysis
Metal-ligand charge transfer (MLCT) is a critical photophysical process in many transition metal complexes, including those of this compound (often abbreviated as dfppy). wikipedia.orgslideshare.net This process involves the photoinduced transfer of an electron from a high-energy, metal-centered d-orbital to a low-energy, ligand-centered π* orbital. wikipedia.org In complexes containing the dfppy ligand, this phenomenon is fundamental to their application in areas like photocatalysis and organic light-emitting diodes (OLEDs).
Heteroleptic iridium(III) complexes, such as [Ir(dfppy)₂(L)], where L is another ligand, are well-studied examples. Upon absorption of light, these complexes are excited to an MLCT state. rsc.orgrsc.org This excited state is essentially a redox event, where the metal center is formally oxidized and the ligand is reduced. wikipedia.org The resulting excited complex is both a stronger oxidant (due to the hole on the metal) and a stronger reductant (due to the electron on the ligand) than the ground-state complex. This dual reactivity can be harnessed to drive catalytic chemical transformations.
The emission properties of these complexes provide direct evidence of the MLCT state. For example, iridium(III) complexes with dfppy ligands exhibit broad phosphorescence emission bands, which are characteristic of transitions with a significant ³MLCT character. rsc.orgrsc.org The energy and lifetime of this MLCT state are crucial for its catalytic efficacy and can be tuned by modifying the ligands.
Research into the dynamics of these excited states has revealed that processes like ligand-to-ligand charge transfer (LLCT) can also occur. In a complex like [Ir(dfppy)₂(tpphz)], excitation of the dfppy ligand can be followed by a rapid transfer of the electron to the tpphz ligand, which has a lower-lying π* orbital. rsc.org The time constants for these LLCT processes are on the order of picoseconds. rsc.org Understanding these intricate energy transfer pathways is key to designing more efficient photocatalysts.
The table below details the photophysical properties of two heteroleptic Iridium(III) complexes containing the this compound ligand, highlighting their MLCT characteristics.
| Complex | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Excited State Character |
|---|---|---|---|---|
| [Ir(dfppy)₂(L1)] (1) | CH₂Cl₂ | ~380 | 508 | ³MLCT / ³LC mix |
| [Ir(dfppy)₂(L2)] (2) | CH₂Cl₂ | ~380 | 494 | ³MLCT / ³LC mix |
| [Ir(dfppy)₂(BrL)] (1) | CH₂Cl₂ | - | 495, 513 | ³MLCT |
This table summarizes the emission data for different Iridium(III) complexes incorporating the this compound (dfppy) ligand, indicating the mixed Metal-to-Ligand Charge Transfer (MLCT) and Ligand-Centered (LC) nature of their excited states. rsc.orgrsc.org
Photoluminescence and Electroluminescence
The luminescent behavior of dfppy-based compounds, especially when coordinated with heavy metal atoms like iridium, is central to their utility. These complexes exhibit strong phosphorescence, a result of efficient intersystem crossing from the singlet to the triplet excited state, facilitated by the spin-orbit coupling of the heavy metal. arxiv.org
The emission color of iridium(III) complexes containing the dfppy ligand can be precisely controlled by chemically modifying the other ligands within the complex. This tunability is crucial for creating materials for full-color displays and specific lighting applications. The energy of the emitted light is determined by the gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which can be systematically altered through ligand design. tandfonline.comnih.gov
In heteroleptic complexes with the general structure [Ir(dfppy)₂(L)], where L is an ancillary ligand, modifications to L produce significant shifts in the emission wavelength. For example, using different bisthienylethene-based ancillary ligands resulted in emission maxima at 508 nm and 494 nm. Similarly, employing 1,3,4-oxadiazole (B1194373) or 1,3,4-thiadiazole (B1197879) derivatives as ancillary ligands in related iridium complexes led to a dramatic emission color change from green (503 nm) to orange (579 nm), respectively. nih.gov Even subtle changes, such as the protonation state of the ancillary ligand, can induce luminescence switching, turning a non-luminescent complex into an emissive one with an emission at 582 nm.
| Complex | Ancillary Ligand (L) | Emission λ (nm) | Solvent |
| [Ir(dfppy)₂(L1)] | Bisthienylethene deriv. 1 | 508 | CH₂Cl₂ |
| [Ir(dfppy)₂(L2)] | Bisthienylethene deriv. 2 | 494 | CH₂Cl₂ |
| [Ir(dfppy)₂(pidpy)] + TFA | Deprotonated pidpyH | 582 | CH₂Cl₂ |
| Ir1 | Oxadiazole deriv. | 503 | Not Specified |
| Ir2 | Thiadiazole deriv. | 579 | Not Specified |
This table presents examples of emission wavelength tuning in iridium complexes through ancillary ligand modification.
The photoluminescent quantum yield (PLQY or Φ), which represents the efficiency of converting absorbed photons into emitted photons, is a critical parameter for luminescent materials. For dfppy-based iridium complexes, high quantum yields are frequently reported. tandfonline.comrsc.org Strategies to enhance or maintain high PLQY often focus on minimizing non-radiative decay pathways.
One effective method is the judicious selection of ancillary ligands to reduce vibrational quenching. For instance, the complex [Ir(dfppy)₂(dbbpy)]Cl, where dbbpy is N,N-dibutyl-2,2′-bipyridine-4,4′-dicarboxamide, exhibits a respectable quantum yield of 0.23 in DMSO. rsc.org In contrast, ancillary ligands with units like carboxylic acids can introduce vibrational quenching effects that lower the quantum yield. rsc.org Furthermore, PLQY is sensitive to the environment; deoxygenating solutions of these complexes typically leads to an increase in quantum yield and a longer excited-state lifetime by eliminating quenching by molecular oxygen. mdpi.com
In the solid state, a common issue is aggregation-caused quenching (ACQ), where intermolecular interactions create non-radiative decay channels. nih.gov This can be mitigated by designing ligands with significant steric hindrance, which prevents the luminophores from getting too close to each other, thereby preserving a high solid-state quantum yield. nih.govmdpi.com For example, a related Ir(ppy)₂ complex with a bulky phosphorous ligand achieved a high solid-state PLQY of 0.27. mdpi.com
| Complex | Quantum Yield (Φ) | Conditions |
| [Ir(dfppy)₂(dbbpy)]Cl | 0.23 | DMSO |
| [Ir(ppy)₂(TzPyNHC₁₆sat)] | 0.054 | Degassed CH₂Cl₂ |
| Ir(ppy)₂(BPE) | 0.27 | Solid State |
| Ir(piq) derivative | 0.17 - 0.32 | Not Specified |
This table shows selected photoluminescent quantum yields for various iridium complexes, highlighting the influence of ligands and the material's state.
The phosphorescence from iridium(III) complexes containing the dfppy ligand typically arises from excited states that have a mixed character of triplet metal-to-ligand charge transfer (³MLCT) and triplet ligand-centered (³LC) transitions. rsc.orgrsc.org In some cases, ligand-to-ligand charge transfer (³LLCT) also contributes. rsc.orgresearchgate.net
³MLCT: An electron is excited from a d-orbital primarily located on the iridium center to a π* orbital of a ligand.
³LC: The electronic transition occurs between orbitals that are both centered on the same ligand.
³LLCT: An electron moves from an orbital on one ligand (e.g., the cyclometalating dfppy) to an orbital on another (the ancillary ligand). rsc.orgresearchgate.net
The precise nature of the emissive state is determined by the relative energy levels of the frontier orbitals of the metal and the different ligands. nih.gov For many cationic complexes of the type [Ir(dfppy)₂(N^N)]⁺, the emission is derived from mixed ³MLCT (from Ir to the N^N ancillary ligand) and ³LLCT (from the dfppy ligand to the N^N ancillary ligand) states. rsc.orgrsc.org The strong spin-orbit coupling provided by the iridium atom efficiently facilitates the population of these triplet states, which is the key to their high phosphorescence efficiency.
While luminophores often suffer from aggregation-caused quenching in the solid state, some dfppy-based complexes exhibit the opposite phenomenon: Aggregation-Induced Emission (AIE). acs.orgmagtech.com.cn In this case, the molecules are non-emissive or weakly emissive when dissolved in a good solvent but become highly luminescent upon aggregation or in the solid state. acs.org
The mechanism behind AIE in these iridium complexes is attributed to the restriction of intramolecular motions (RIM), such as vibrations and rotations of the ligands. acs.orgub.edu In solution, these motions provide non-radiative pathways for the excited state to decay back to the ground state, thus quenching the luminescence. When the molecules aggregate, these intramolecular movements are physically hindered by intermolecular interactions (such as π-π stacking), which blocks the non-radiative decay channels and forces the excited state to decay radiatively, "turning on" the phosphorescence. acs.orgub.edu Several Ir(III) complexes featuring this compound ligands have been identified as AIE-active, making them highly promising for applications that require efficient solid-state emission. acs.org
Application in Organic Light-Emitting Diodes (OLEDs)
Complexes derived from this compound are pivotal materials for the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs). arxiv.org The well-known sky-blue emitter FIrpic, which is Iridium(III) bis[2-(4,6-difluorophenyl)pyridinato-N,C2']picolinate, is a canonical example and has been instrumental in the development of commercial OLED displays. mdpi.com The success of these materials is a direct result of their phosphorescent nature, which allows for the harvesting of all electrically generated excitons (25% singlets and 75% triplets), leading to high device efficiencies. arxiv.org
In the architecture of an OLED, these iridium complexes are most commonly employed as phosphorescent dopants, or emitters, dispersed at a low concentration within a host material. The host material, which makes up the bulk of the emissive layer, is chosen for its charge-transporting properties and its ability to efficiently transfer energy to the dopant molecules.
This host-dopant strategy offers several advantages:
It prevents the aggregation of the emitter molecules, which would otherwise lead to luminescence quenching. nih.gov
It allows for the independent optimization of charge transport (via the host) and light emission (via the dopant).
The emission color is determined solely by the dopant, allowing for the creation of devices with high color purity.
The doping concentration is a critical parameter that must be carefully optimized. For related phosphorescent emitters, maximum device efficiencies are often achieved at low doping concentrations, sometimes as low as a few percent. OLEDs using emitters based on fluorinated phenylpyridine ligands have demonstrated outstanding performance, with one device achieving a maximum external quantum efficiency of 27.0%. nih.gov The high triplet energy of blue emitters like FIrpic (2.62 eV) is a key characteristic that enables efficient energy transfer from host materials and is essential for creating stable and efficient blue and white OLEDs. mdpi.com
Luminescent and Photonic Properties of 2 2,4 Difluorophenyl Pyridine Complexes
The incorporation of the 2-(2,4-difluorophenyl)pyridine (dfppy) ligand into metal complexes, particularly iridium(III) complexes, has led to significant advancements in the fields of organic electronics and photonics. This section explores the luminescent, optoelectronic, and photochromic properties imparted by this ligand.
Advanced Research Topics and Computational Studies
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
Density Functional Theory (DFT) has become a ubiquitous method in computational quantum chemistry for investigating the electronic structure of molecules. nih.gov It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of systems. nih.gov DFT calculations are centered on determining the electron density of a molecule, from which various properties, including energy and geometry, can be derived. nih.govuci.edu For studying excited-state phenomena, an extension of DFT known as Time-Dependent Density Functional Theory (TD-DFT) is employed. nih.govnih.gov
A fundamental step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. uci.edu This is achieved through a process called geometry optimization, where the molecule's energy is minimized with respect to the positions of its atoms. frontiersin.org For 2-(2,4-Difluorophenyl)pyridine, DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), are used to calculate the optimized bond lengths, bond angles, and dihedral angles. nih.gov
The optimized geometry reveals that the molecule is not perfectly planar. There is a characteristic dihedral angle between the pyridine (B92270) and the difluorophenyl rings due to steric hindrance between the hydrogen atoms on the adjacent rings. This twist angle is a critical parameter as it influences the degree of π-conjugation between the two aromatic systems, which in turn affects the electronic and photophysical properties of the molecule.
Table 1: Representative Optimized Geometrical Parameters for this compound Note: These are typical values based on DFT calculations for similar phenylpyridine structures and are for illustrative purposes.
| Parameter | Description | Typical Value |
|---|---|---|
| C-C (Pyridine) | Carbon-Carbon bond length in the pyridine ring | ~1.39 Å |
| C-N (Pyridine) | Carbon-Nitrogen bond length in the pyridine ring | ~1.34 Å |
| C-C (Phenyl) | Carbon-Carbon bond length in the phenyl ring | ~1.40 Å |
| C-F (Phenyl) | Carbon-Fluorine bond length | ~1.35 Å |
| C-C (Inter-ring) | Bond length between the pyridine and phenyl rings | ~1.48 Å |
| C-N-C (Pyridine) | Bond angle within the pyridine ring | ~117° |
| C-C-F (Phenyl) | Bond angle involving the fluorine substituent | ~118° |
| Dihedral Angle | Torsion angle between the planes of the two rings | ~20° - 35° |
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's electronic behavior. wikipedia.org The energy difference between these two orbitals is known as the HOMO-LUMO gap (ΔE), which is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and the energy required for its lowest electronic excitation. wikipedia.orgschrodinger.com A smaller gap generally implies higher reactivity and easier excitation. wikipedia.org
TD-DFT calculations are used to predict the electronic absorption spectra by determining the energies of vertical electronic transitions and their corresponding oscillator strengths (a measure of transition probability). The primary transition for molecules of this type is the HOMO→LUMO transition, which corresponds to a π→π* excitation.
Table 2: Calculated Frontier Orbital Energies for this compound Note: Values are illustrative and depend on the specific DFT functional and basis set used.
| Parameter | Description | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -1.5 |
| ΔE (HOMO-LUMO Gap) | Energy gap (ELUMO - EHOMO) | 4.5 to 5.5 |
Understanding the properties of electronic excited states is fundamental to applications in photophysics, such as in organic light-emitting diodes (OLEDs). cnr.it TD-DFT is a primary computational tool for investigating these properties. nih.gov Upon photoexcitation, a molecule transitions from its ground state (S₀) to a singlet excited state (S₁). The geometry of the molecule can relax in this excited state to a new minimum energy configuration. nih.gov
Computational studies on similar molecules have explored the dynamics of this relaxation process. rsc.org For this compound, TD-DFT calculations can determine the energy of the S₁ state and the nature of the transition. The calculations can also predict the emission energy (fluorescence) corresponding to the transition from the relaxed S₁ state back to the S₀ state. Furthermore, the energies of triplet excited states (e.g., T₁) can be calculated. The energy difference between the S₁ and T₁ states (ΔEST) is a critical parameter, particularly for applications involving phosphorescence or thermally activated delayed fluorescence (TADF).
Spin-orbit coupling (SOC) is a relativistic effect that facilitates transitions between electronic states of different spin multiplicities, such as from a singlet state to a triplet state (a process known as intersystem crossing). nih.govscispace.com This phenomenon is particularly important in heavy-atom-containing molecules, like iridium(III) complexes, where this compound is often used as a cyclometalating ligand in phosphorescent OLEDs. nih.govaps.org
The efficiency of intersystem crossing is quantified by the spin-orbit coupling matrix element (SOCME) between the involved singlet and triplet states. mdpi.com While SOC is weak in purely organic molecules, in organometallic complexes containing a heavy metal like iridium, the large atomic SOC of the metal enhances the SOC of the entire complex. sbfisica.org.braps.org The ligand plays a crucial role by mediating the mixing of metal d-orbitals with the ligand's π and π* orbitals.
TD-DFT calculations, combined with appropriate relativistic approximations (like the Zeroth-Order Regular Approximation, ZORA), can compute the SOCMEs between the singlet and triplet metal-to-ligand charge transfer (MLCT) states in these complexes. nih.govscispace.com A large SOCME value indicates a high probability of intersystem crossing, which is essential for achieving efficient phosphorescence. The calculations show that the this compound ligand contributes significantly to the states involved in the spin-orbit coupling, thereby influencing the radiative lifetime and efficiency of the phosphorescent complex. nih.gov
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov It is a vital tool in structure-based drug design for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. nih.govmdpi.com
The 2-(2,4-difluorophenyl) moiety is present in various biologically active compounds. For instance, in a study of novel antifungal agents, derivatives containing this group were docked into the active site of the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in fungal ergosterol (B1671047) biosynthesis. nih.gov
The docking simulations for these analogs revealed specific binding interactions within the CYP51 active site. Key interactions typically include:
Coordination: The nitrogen atom of a triazole ring (a common feature in these antifungal agents) coordinates with the heme iron atom in the enzyme's active site.
Hydrogen Bonding: Polar groups on the ligand form hydrogen bonds with amino acid residues like tyrosine or serine.
Hydrophobic Interactions: The 2,4-difluorophenyl ring engages in hydrophobic and π-π stacking interactions with nonpolar residues such as phenylalanine and leucine (B10760876) within a hydrophobic cleft of the enzyme.
These computational studies help rationalize the observed biological activity and provide a framework for designing new derivatives with improved potency by optimizing these interactions. nih.gov
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. managingip.com For this compound and its derivatives, SAR studies focus on how modifications to the molecule, particularly the fluorine substitutions, affect its properties and function. nih.gov
The inclusion of fluorine atoms on the phenyl ring has several significant consequences that are central to SAR analyses:
Electronic Effects: Fluorine is a highly electronegative atom, and its presence can significantly alter the electronic distribution in the molecule. The electron-withdrawing nature of the two fluorine atoms can modulate the pKa of the pyridine nitrogen and influence the molecule's ability to participate in hydrogen bonding or other electrostatic interactions with a biological target.
Metabolic Stability: The carbon-fluorine bond is very strong. Replacing a carbon-hydrogen bond with a C-F bond at a metabolically vulnerable position can block oxidative metabolism, thereby increasing the compound's biological half-life.
Binding Interactions: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds (with C-F acting as a weak H-bond acceptor) and multipolar interactions (e.g., with carbonyl groups in a protein backbone). The specific placement of the fluorine atoms at the 2- and 4-positions can lead to specific, favorable contacts within a binding pocket that would not be possible with an unsubstituted phenyl ring. mdpi.com
SAR studies on related pyridine derivatives have shown that the nature and position of substituents on the phenyl ring are critical for biological activity. researchgate.net For example, in antifungal compounds, the 2,4-difluoro substitution pattern is often found to be optimal for potency against various fungal strains, highlighting its crucial role in the compound's interaction with the target enzyme. nih.gov
Environmental Effects on Excited-State Properties
Research on various pyridine and phenylpyridine derivatives consistently demonstrates that the solvent environment plays a crucial role in modulating their excited-state dynamics. For instance, studies on other donor-π-acceptor systems containing pyridine moieties have shown that an increase in solvent polarity often leads to a bathochromic (red) shift in the emission spectrum. This shift is indicative of a more polar excited state that is stabilized to a greater extent by polar solvent molecules compared to the ground state.
Furthermore, computational studies, primarily employing Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting and understanding the influence of the environment on the electronic transitions of molecules. These theoretical models can simulate the absorption and emission spectra of a compound in various solvents by incorporating a polarizable continuum model (PCM) or by including explicit solvent molecules in the calculation. Such computational analyses on fluorinated phenylpyridines and their analogues would be instrumental in elucidating the specific nature of the solvent-solute interactions and their impact on the excited-state properties of this compound.
Although direct experimental data for this compound is pending, the established principles of solvatochromism and the behavior of analogous compounds strongly suggest that its excited-state properties are susceptible to environmental influences. Future experimental and computational investigations are necessary to quantify these effects and to fully characterize the photophysical behavior of this compound in different media.
Biological and Medicinal Chemistry Research Applications
Anticancer Activity and Mechanisms
Derivatives of the pyridine (B92270) ring system are a significant class of compounds in the discovery of new anticancer agents due to their structural diversity and ability to target key molecular pathways involved in cancer progression. ijsat.org The unique electronic characteristics, synthetic accessibility, and high biological activity of pyridine derivatives allow for the targeted modulation of critical pathways implicated in cancer. ijsat.org Research has shown that various pyridine-based compounds can inhibit tumor growth by targeting enzymes, inhibiting angiogenesis pathways, and inducing programmed cell death (apoptosis). ijsat.orgfrontiersin.org
Mitochondria have become a key target for cancer therapy because of their central role in cellular metabolism and apoptosis. nih.gov In cancer cells, mitochondria often exhibit a higher membrane potential compared to normal cells, which allows for the selective accumulation of certain positively charged molecules, known as "mitocans". nih.gov This strategy aims to enhance the efficacy of anticancer drugs by concentrating them at their site of action within the mitochondria, thereby triggering cell death pathways. nih.govmdpi.com
Researchers have developed mitochondria-targeted anticancer agents by conjugating mitochondria-directing components, such as pyridinium (B92312), with existing cytotoxic agents. mdpi.com This approach can improve the therapeutic effect and potentially overcome drug resistance. nih.gov For example, one study demonstrated a novel bifunctional mitochondria-targeted anticancer agent, referred to as FPB, which could selectively accumulate in mitochondria and induce apoptosis. nih.gov While not a direct derivative of 2-(2,4-Difluorophenyl)pyridine, this research highlights the utility of the pyridinium structure in targeting mitochondria. nih.gov Furthermore, studies on a novel pyridine derivative, compound H42, indicated that it could induce apoptosis in ovarian cancer cells through a mitochondrion-mediated pathway. frontiersin.org
Apoptosis, or programmed cell death, is a critical process for normal tissue development and maintenance. nih.gov A key characteristic of cancer cells is their ability to evade apoptosis, leading to uncontrolled proliferation. nih.gov Consequently, the development of therapeutic agents that can induce apoptosis in cancer cells is a major goal in oncology research. nih.gov
Derivatives of pyridine have been shown to be effective inducers of apoptosis across various cancer cell lines. frontiersin.orgqu.edu.qanih.gov For instance, a novel pyridine derivative, compound H42, was found to significantly increase the population of apoptotic cells in both SKOV3 and A2780 ovarian cancer cell lines. frontiersin.org Mechanistic studies revealed that H42 treatment led to a significant decrease in the expression of the anti-apoptotic protein Bcl-2. frontiersin.org Similarly, another study found that a pyridine derivative, compound 9a, induced apoptosis in MCF-7 breast cancer cells by upregulating the expression of p53, Bax, and Caspase-3, while down-regulating the anti-apoptotic protein Bcl-2. qu.edu.qa The induction of apoptosis by these derivatives is often confirmed through assays such as Annexin V-FITC/Propidium Iodide double staining, which can distinguish between early and late-stage apoptotic cells. frontiersin.orgnih.gov
The table below summarizes the apoptotic effects of selected pyridine derivatives on different cancer cell lines.
| Compound | Cancer Cell Line | Observed Effect | Key Protein Modulation |
| Compound H42 | A2780, SKOV3 (Ovarian) | Increased early and late-stage apoptotic cells. frontiersin.org | Decreased Bcl-2 expression. frontiersin.org |
| Compound 9a | MCF-7 (Breast) | Induced apoptosis and growth inhibition. qu.edu.qa | Upregulated p53, Bax, Caspase-3; Downregulated Bcl-2. qu.edu.qa |
| NPS Derivatives | HepG2 (Hepatocellular) | Triggered apoptosis via ROS accumulation and mitochondrial membrane depolarization. nih.gov | Not specified. |
| Compound 5e | MCF-7 (Breast) | Induced apoptosis and cell cycle arrest at G0/G1 phase. nih.gov | Increased Caspase-3; Decreased BCL-2. nih.gov |
A significant challenge in chemotherapy is the toxicity of anticancer drugs to healthy, non-cancerous cells. nih.gov Therefore, a crucial aspect of drug development is achieving high selectivity, where a compound is significantly more toxic to cancer cells than to normal cells. mdpi.com This is often quantified by the selectivity index (SI), calculated as the ratio of the IC50 (half-maximal inhibitory concentration) value in a normal cell line to that in a cancer cell line. An SI value greater than 1.0 indicates a degree of selectivity for cancer cells. mdpi.com
Several studies have demonstrated that certain pyridine derivatives exhibit promising selectivity. One study found that a pyridine derivative, compound 9a, possessed potent anti-proliferative activity against MCF-7 breast cancer cells while showing less toxicity to the non-tumorigenic breast epithelial cell line MCF-12a. qu.edu.qa Another compound, 5-aminophenyl-2-butylthio-1,3,4-oxadiazole (5e), showed a high inhibitory effect against the MCF-7 cancer cell line with an IC50 value of 10.05 µM, while being much safer and less toxic to the normal HEK-293 cell line. nih.gov Research into a novel mitochondria-targeted agent also noted that its design resulted in much higher toxicity toward cancer cells due to a significantly higher uptake by those cells compared to normal cells. nih.gov
The discovery and development of new anticancer agents involve a rigorous preclinical screening process to identify compounds with promising activity before they can be considered for clinical trials. semanticscholar.orgijcap.in This process typically begins with in vitro assays to assess a compound's cytotoxicity against a panel of human cancer cell lines. nih.gov
Commonly used in vitro methods include the MTT assay and the Sulforhodamine B (SRB) assay. ijcap.innih.gov The MTT assay is a colorimetric test that measures cell viability by assessing the metabolic activity of mitochondria. ijcap.innih.gov These high-throughput screens allow for the rapid evaluation of large numbers of compounds to determine their IC50 values across various cell lines. nih.gov For example, the anticancer activity of a novel pyridine derivative, compound H42, was initially evaluated using a CCK-8 assay on SKOV3 and A2780 ovarian cancer cells, which revealed IC50 values of 0.87 μM and 5.4 μM, respectively. frontiersin.org
Compounds that show promise in vitro may then advance to in vivo testing using animal models, such as tumor xenografts in immunodeficient mice. ijpbs.com In these models, human cancer cells are implanted into mice, and the effect of the test compound on tumor growth is evaluated. frontiersin.orgijpbs.com This step is crucial for assessing a compound's efficacy and pharmacokinetics in a living organism. ijpbs.com For example, the in vivo anticancer activity of compound H42 was confirmed in a nude xenograft mouse model, where treatment was shown to inhibit ovarian cancer growth. frontiersin.org
Anti-parasitic Activity (e.g., Visceral Leishmaniasis)
Visceral leishmaniasis, also known as kala-azar, is a severe parasitic disease that is fatal if left untreated. dndi.org The development of new, effective, and safer drugs is a priority, as current treatments can be toxic and lengthy. dndi.org The pyridine scaffold has been explored for its potential in developing new anti-parasitic agents.
Research into pyrimido[1,2-a]benzimidazole (B3050247) derivatives, which contain a pyridine-like structure, has identified compounds with potent activity against Leishmania parasites. One study found that a derivative with a 3-fluorophenyl substituent was highly active against both the promastigote and amastigote stages of Leishmania major, the parasite responsible for cutaneous leishmaniasis, with EC50 values in the nanomolar range. nih.gov Another study on 2-amino-4,6-dimethylpyridine (B145770) derivatives demonstrated their efficacy against Leishmania mexicana. doaj.org A furan-2-carboxamide derivative inhibited L. mexicana amastigotes with an IC50 value of 89 µM and, when tested in vivo in BALB/c mice, significantly reduced the parasite burden in the lymph nodes, spleen, and liver. doaj.org These findings underscore the potential of pyridine-based structures as a starting point for the development of novel antileishmanial drugs.
Antimicrobial and Anti-inflammatory Potential
The pyridine nucleus is a "privileged" structure in medicinal chemistry, and its derivatives are known to possess a wide array of therapeutic properties, including antimicrobial and anti-inflammatory activities. nih.govacs.org
In the search for new antimicrobial agents, researchers have synthesized and tested various pyridine-based compounds. A study on 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, which feature the 2,4-difluorophenyl moiety, found that several of the synthesized compounds exhibited good activity against pathogenic bacterial and fungal strains. researchgate.net Another study reported that nicotinic acid benzylidene hydrazide derivatives with specific substituents (nitro and dimethoxy groups) were highly active against strains such as S. aureus, B. subtilis, E. coli, and C. albicans, with activity comparable to standard drugs. nih.gov
Similarly, pyridine-containing compounds have been investigated for their anti-inflammatory potential. A study focusing on pyridine- and thiazole-based hydrazides evaluated their in vitro anti-inflammatory activity using a protein denaturation method, which is a common screen for anti-inflammatory properties. acs.org The results indicated that the synthesized compounds showed a range of inhibitory activity. acs.org
Enzyme Inhibition Studies
The this compound scaffold serves as a crucial building block in the design of pharmacologically active molecules, particularly enzyme inhibitors. nbinno.com The strategic placement of fluorine atoms on the phenyl ring can significantly influence the electronic and physicochemical properties of a compound, such as lipophilicity and metabolic stability, which are critical for effective drug design. nbinno.com Research into derivatives incorporating this moiety has revealed notable inhibitory activity against specific enzymes, demonstrating the therapeutic potential of this chemical framework.
One of the primary areas of investigation has been in the development of inhibitors for secretory phospholipase A₂ (sPLA₂), an enzyme implicated in various inflammatory processes. nih.gov A study focused on N-[2-(2,4-difluorophenoxy)trifluoromethyl-3-pyridyl]sulfonamide derivatives, which contain a core structure related to this compound, demonstrated their potential as sPLA₂ inhibitors. nih.gov
Detailed research findings from this study highlighted how modifications to the sulfonamide portion of the molecule influenced inhibitory potency. A series of derivatives were synthesized and tested, leading to the identification of a particularly potent compound. nih.gov The inhibitory activities of these compounds were quantified using the IC₅₀ value, which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
The investigation revealed that the nature of the aromatic group attached to the sulfonyl moiety was a key determinant of activity. The research culminated in the discovery that N-[2-(2,4-difluorophenoxy)-5-trifluoromethyl-3-pyridyl]-2-naphthalenesulfonamide was the most effective inhibitor against sPLA₂ within the series, exhibiting an IC₅₀ value of 90 µM. nih.gov
The table below summarizes the structure-activity relationship (SAR) findings for a selection of the synthesized N-[2-(2,4-difluorophenoxy)trifluoromethyl-3-pyridyl]sulfonamide derivatives against secretory phospholipase A₂. nih.gov
Table 1: Inhibitory Activity of 2-(2,4-Difluorophenoxy)pyridine Derivatives on Secretory Phospholipase A₂ (sPLA₂) nih.gov
| Compound | R Group (Sulfonyl Moiety) | IC₅₀ (µM) |
|---|---|---|
| 5a | Phenyl | > 300 |
| 5b | 4-Methylphenyl | > 300 |
| 5c | 2-Naphthyl | 90 |
| 5d | 8-Quinolyl | 120 |
These findings underscore the importance of the 2-(2,4-difluorophenoxy)pyridine scaffold in designing enzyme inhibitors and highlight how systematic structural modifications can lead to the optimization of inhibitory potency. nih.gov
Future Directions and Emerging Research Avenues for 2 2,4 Difluorophenyl Pyridine
Development of Novel Derivatives with Tuned Properties
Researchers are exploring the addition of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) to enhance specific biological activities. nih.govnih.gov Conversely, the introduction of halogen atoms or bulky groups has been observed to decrease certain activities. nih.govnih.gov The development of these derivatives is crucial for applications in pharmaceuticals, agrochemicals, and materials science, where tailored molecular characteristics are essential for efficacy and safety. nbinno.com
Table 1: Examples of 2-(2,4-Difluorophenyl)pyridine Derivatives and Their Modifications
| Derivative Name | Modifying Group | Potential Effect | Reference |
|---|---|---|---|
| 2-(2,4-Difluorophenyl)-5-methylpyridine | Methyl (-CH3) | Enhanced solubility | ossila.com |
| 2-(2,4-Difluorophenyl)-5-nitropyridine | Nitro (-NO2) | Altered molecular conformation | nih.govnih.gov |
Exploration of New Catalytic Transformations
The unique electronic properties of this compound and its derivatives make them promising candidates for new catalytic transformations. As a ligand, it can coordinate with various transition metals to form complexes with significant catalytic potential. nih.govwikipedia.org These complexes are being investigated for their efficiency in reactions such as cross-coupling, carbonylation, and reduction. nih.gov
For example, palladium(II) complexes with pyridine (B92270) derivatives have shown utility as precatalysts in Suzuki-Miyaura and Heck cross-coupling reactions. nih.gov The basicity of the pyridine ligand can influence the catalytic effectiveness of these complexes. nih.gov Furthermore, iridium(III) complexes containing this moiety are being explored for their photocatalytic capabilities in visible-light photoredox reactions and their potential use in water splitting to generate hydrogen. ossila.com The development of novel catalysts based on this compound could lead to more efficient and environmentally friendly chemical syntheses. sigmaaldrich.com
Integration into Advanced Material Systems
The integration of this compound into advanced material systems, particularly in the field of organic electronics, is a rapidly growing area of research. Its derivatives are being investigated as components in organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and other optoelectronic devices. ossila.com The fluorine substituents on the phenyl ring can lower the highest occupied molecular orbital (HOMO) energy level, leading to shifts in the emission spectrum of the material. ossila.com
In OLEDs, materials containing this scaffold can function as hole-transporting materials or as part of the emissive layer. nih.govacs.org For instance, pyrene-pyridine integrated systems have been studied for their potential in solution-processed OLEDs with reduced efficiency roll-off. nih.govacs.org The development of new materials incorporating this compound could lead to more efficient and stable electronic devices.
Table 2: Applications of this compound in Advanced Materials
| Application | Role of this compound Derivative | Key Property | Reference |
|---|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Hole-Transporting Material, Emissive Layer | Tunable HOMO energy levels, efficient charge transport | ossila.comnih.govacs.org |
| Dye-Sensitized Solar Cells (DSSCs) | Photosensitizer | Efficient light absorption and electron transfer | ossila.com |
Deepening Understanding of Structure-Property-Activity Relationships
A crucial aspect of future research is to deepen the understanding of the structure-property-activity relationships (SPAR) of this compound and its derivatives. This involves systematic studies to correlate specific structural modifications with changes in physical, chemical, and biological properties. nih.govresearchgate.net For example, understanding how the position and nature of substituents on the pyridine and phenyl rings affect properties like antiproliferative activity is essential for rational drug design. nih.govnih.gov
Studies have shown that the presence of certain functional groups can enhance biological activity, while others can diminish it. nih.govnih.gov By systematically modifying the structure and evaluating the resulting changes in properties, researchers can develop predictive models to guide the design of new molecules with desired characteristics.
Computational Design and Prediction of Novel Applications
Computational chemistry and molecular modeling are powerful tools that will play an increasingly important role in the future research of this compound. These methods can be used to predict the properties of new derivatives before they are synthesized, saving time and resources. nih.gov For instance, computational studies can help in understanding the electronic structure of these molecules and how it influences their reactivity and photophysical properties.
By employing computational design, researchers can screen large virtual libraries of this compound derivatives to identify candidates with optimal properties for specific applications, such as new catalysts, advanced materials, or therapeutic agents. This predictive approach will accelerate the discovery and development of novel applications for this versatile chemical compound.
Q & A
Q. What are the common synthetic routes for preparing 2-(2,4-difluorophenyl)pyridine and its derivatives?
Methodological Answer: The synthesis of this compound derivatives often involves palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling between 2-chloropyridine derivatives and (2,4-difluorophenyl)boronic acid is a reliable method. A representative procedure includes:
Q. Key Considerations :
- Use Schlenk tubes for oxygen-sensitive reactions.
- Optimize ligand-to-palladium ratios to minimize side reactions.
Q. How can researchers characterize this compound-based complexes using spectroscopic methods?
Methodological Answer: Characterization typically involves:
- NMR Spectroscopy : ¹⁹F NMR is critical for confirming fluorine substitution patterns.
- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : Resolves structural details of metal complexes (e.g., Ir(III) cyclometalated species) .
Example :
In Ir(III) complexes, ¹H NMR shows downfield shifts for pyridinic protons due to metal coordination .
Q. What safety precautions are essential when handling this compound in laboratory settings?
Methodological Answer: Despite limited toxicity data, adopt the following precautions:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
- Storage : Store under inert atmosphere (argon/nitrogen) at room temperature .
- Waste Disposal : Segregate halogenated waste and consult certified disposal services .
Advanced Research Questions
Q. How does the presence of fluorine substituents influence the regioselectivity in Pd-catalyzed C–H bond arylation reactions involving this compound?
Methodological Answer: The fluorine atoms act as directing groups, controlling regioselectivity through electronic and steric effects:
- Electronic Effects : Fluorine withdraws electron density, activating specific C–H bonds for arylation.
- Steric Effects : The 2,4-difluorophenyl group blocks undesired positions, favoring para-substitution on the pyridine ring.
Case Study :
In Pd-catalyzed arylation of 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine, electron-withdrawing substituents (e.g., CN, CO₂Et) are selectively incorporated at the para-position of the pyridine ring .
Q. What computational approaches (e.g., DFT functionals) are recommended for studying the electronic properties of this compound and its metal complexes?
Methodological Answer: Hybrid DFT functionals combining exact exchange and gradient corrections are optimal:
Q. Workflow :
Optimize geometries with B3LYP/def2-SVP.
Calculate excited states using TD-DFT with CAM-B3LYP for charge-transfer transitions .
Q. How can researchers optimize the photoluminescent efficiency of Ir(III) complexes incorporating this compound ligands?
Methodological Answer: Key strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
